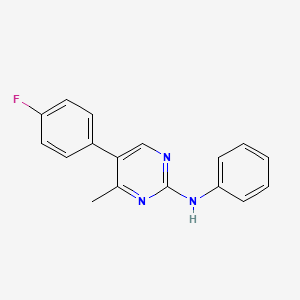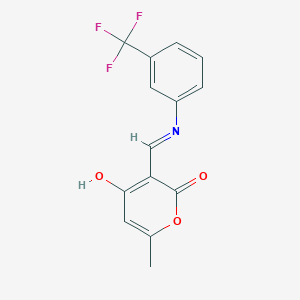
(Z)-6-methyl-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a trifluoromethyl group, which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethylated compounds are often used in drug design due to their unique properties, such as increased lipophilicity, metabolic stability, and bioavailability .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl groups are often introduced into molecules through methods like radical trifluoromethylation .Chemical Reactions Analysis
The trifluoromethyl group in the compound could potentially undergo various reactions. For instance, trifluoromethyl groups can participate in radical trifluoromethylation reactions .Scientific Research Applications
Molecular and Crystal Structures
A study on macrocyclic ligands related to the chemical structure of interest showed their synthesis via the condensation of dehydroacetic acid with diamines, providing insights into their molecular and crystal structures through elemental analysis, IR spectroscopy, and X-ray crystallography (Cindrić, Novak, & Užarević, 2005).
Synthesis and Chemical Reactions
Research has demonstrated the synthesis of related pyrazolinone compounds and their reactions with amines and phenols, highlighting versatile synthetic routes and potential for chemical modification (Metwally et al., 1989).
Derivative Synthesis for Biological Applications
Studies on the synthesis of N-confused porphyrin derivatives and their reactions with active methylene compounds suggest the potential for creating novel compounds with specific biological activities (Li et al., 2011).
Green Chemistry Applications
The environmentally friendly synthesis of complex heterocyclic ortho-quinones using L-proline-catalyzed reactions demonstrates the potential for sustainable chemical synthesis practices (Rajesh et al., 2011).
Fluorescence Probes and Materials Science
Research into the synthesis of various derivatives, including those with fluorescence probe applications, highlights the relevance of these compounds in tracing biological pathways and materials science (Prior et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-[[3-(trifluoromethyl)phenyl]iminomethyl]pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-8-5-12(19)11(13(20)21-8)7-18-10-4-2-3-9(6-10)14(15,16)17/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLFRMVTWBMYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
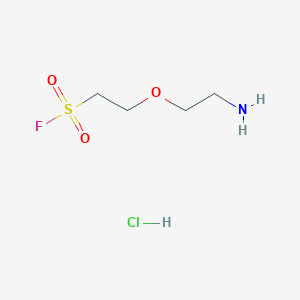
![N-mesityl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2702190.png)
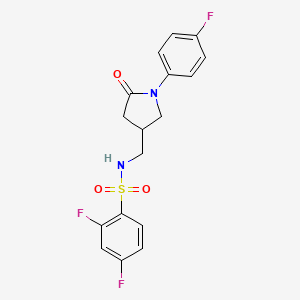
![1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2702192.png)
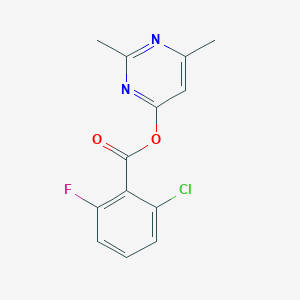
![4-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2702196.png)

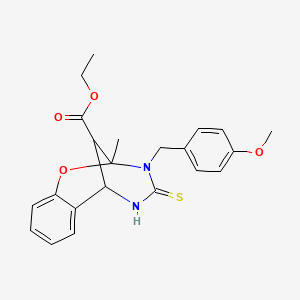

![1-[1-(3-Methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2702203.png)
![Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate](/img/structure/B2702204.png)
![1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2702207.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2702209.png)
